![molecular formula C19H18O4 B1261318 (1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1261318.png)

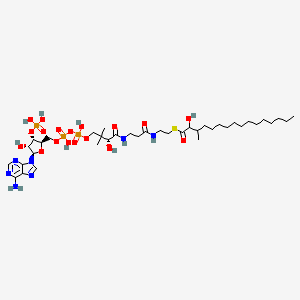

(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

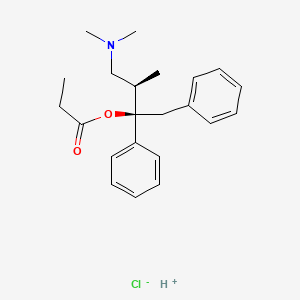

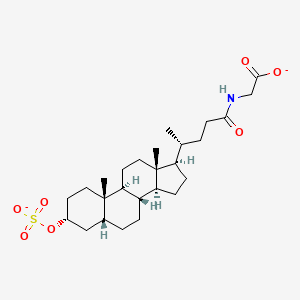

It is a cephalotane-type diterpenoid characterized by a unique cage-like structure, including a tropone ring, a fused tetracarbocyclic skeleton, a bridged lactone, and a tetrahydrofuran ring . (1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione exhibits potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of hainanolide involves several key transformations, including an intramolecular Diels-Alder reaction and a rhodium-complex-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core . The synthesis begins with enone, which undergoes asymmetric reduction, followed by cycloaddition reactions to form the complex structure of hainanolide .

Industrial Production Methods

Due to the complex structure and low natural abundance of hainanolide, industrial production primarily relies on synthetic methods. The development of efficient synthetic routes and optimization of reaction conditions are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . The unique structure of hainanolide allows it to participate in these reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of hainanolide include rhodium complexes for cycloaddition reactions, lead tetraacetate for oxidation, and various reducing agents for asymmetric reduction .

Major Products Formed

The major products formed from the reactions of hainanolide include its derivatives with modified tropone, lactone, and allyl positions . These derivatives exhibit varying biological activities and are useful for structure-activity relationship studies .

Wissenschaftliche Forschungsanwendungen

(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[133101,1104,1009,13

Wirkmechanismus

(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione exerts its effects through multiple mechanisms:

Antiproliferative Activity: It induces cell cycle arrest at the G2/M phase and promotes apoptosis by upregulating Bax and downregulating Bcl-2.

MAPK Signaling Pathway: This compound activates the MAPK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione is compared with other cephalotane-type diterpenoids, such as hainanolidol and cephalotaxine . While hainanolidol shares a similar tetracyclic skeleton, it lacks the potent biological activities of hainanolide . Cephalotaxine, another diterpenoid from the same plant genus, exhibits different biological activities and structural features .

List of Similar Compounds

- Hainanolidol

- Cephalotaxine

- Homoharringtonine

- Harringtonine

This compound’s unique structure and potent biological activities distinguish it from these similar compounds, making it a valuable subject for further research and development .

Eigenschaften

Molekularformel |

C19H18O4 |

|---|---|

Molekulargewicht |

310.3 g/mol |

IUPAC-Name |

(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

InChI |

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13-,14-,15-,16+,17-,19-/m1/s1 |

InChI-Schlüssel |

QNJIIOHVULPMRL-ZIPZLQRMSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H]3[C@@H]4[C@@H]5[C@]1(CCC6=CC(=O)C=C(C(=C56)[C@@H]4O2)C)C(=O)O3 |

Kanonische SMILES |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Synonyme |

hainanolide harringtonolide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(20-Ethyl-7,8,9-trihydroxy-1,14,16-trimethoxyaconitan-4-yl)oxy]carbonyl}phenyl)ethanimidic acid](/img/structure/B1261245.png)